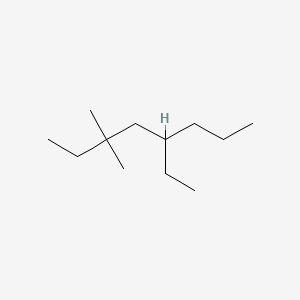
5-Ethyl-3,3-dimethyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-3,3-dimethyloctane is an organic compound with the molecular formula C12H26. It is a branched alkane, which means it is a saturated hydrocarbon with a branched structure. This compound is part of the larger family of alkanes, which are known for their relatively simple chemical structure and lack of functional groups. Alkanes are commonly found in natural gas and petroleum and are used as fuels and lubricants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3,3-dimethyloctane can be achieved through various organic synthesis methods. One common approach is the alkylation of a suitable precursor. For example, this compound can be synthesized by the alkylation of 3,3-dimethyloctane with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of zeolite catalysts to facilitate the alkylation process. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3,3-dimethyloctane, like other alkanes, primarily undergoes substitution reactions. Due to its saturated nature, it is relatively inert and does not readily participate in addition reactions. it can undergo halogenation, where one or more hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of ultraviolet light or heat.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of UV light or heat.
Combustion: In the presence of oxygen, this compound can undergo complete combustion to produce carbon dioxide and water.
Major Products Formed
Halogenation: The major products are halogenated derivatives of this compound, such as 5-ethyl-3,3-dimethyl-1-chlorooctane.
Combustion: The major products are carbon dioxide (CO2) and water (H2O).
Scientific Research Applications
5-Ethyl-3,3-dimethyloctane is primarily used as a reference compound in the study of hydrocarbon behavior and properties. Its applications include:
Chemistry: Used as a model compound in the study of alkane reactivity and mechanisms.
Industry: Employed in the formulation of specialty fuels and lubricants due to its branched structure, which can enhance certain properties such as viscosity and stability.
Mechanism of Action
As a hydrocarbon, 5-ethyl-3,3-dimethyloctane does not have a specific mechanism of action in biological systems. Its primary interactions are through physical processes such as combustion or dissolution in organic solvents. In chemical reactions, it acts as a substrate for halogenation or combustion, where it undergoes bond cleavage and formation to produce new compounds.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyloctane: Similar in structure but lacks the ethyl group at the 5th position.
5-Ethyl-3,5-dimethyloctane: Another branched alkane with an additional methyl group at the 5th position.
Uniqueness
5-Ethyl-3,3-dimethyloctane is unique due to its specific branching pattern, which can influence its physical and chemical properties. The presence of the ethyl group at the 5th position and the two methyl groups at the 3rd position create a distinct molecular structure that can affect its reactivity and interactions compared to other similar alkanes.
Properties
CAS No. |
62183-58-8 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
5-ethyl-3,3-dimethyloctane |
InChI |
InChI=1S/C12H26/c1-6-9-11(7-2)10-12(4,5)8-3/h11H,6-10H2,1-5H3 |
InChI Key |
GQTCKTISADWVNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)CC(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















